6-Amino-2,3-difluorobenzoic Acid

Descripción general

Descripción

El 4-Metilumbeliferil butirato es un compuesto químico con la fórmula molecular C14H14O4. Es un derivado de la umbeliferona, una cumarina natural. Este compuesto se utiliza ampliamente como sustrato fluorogénico para la detección de actividades de esterasa y lipasa. Cuando se hidroliza, libera 4-metilumbeliferona, un compuesto altamente fluorescente, lo que lo hace útil en diversos ensayos bioquímicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 4-Metilumbeliferil butirato se puede sintetizar mediante la esterificación de 4-metilumbeliferona con ácido butírico. La reacción típicamente involucra el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente anhidro como el diclorometano a temperatura ambiente .

Métodos de Producción Industrial

En un entorno industrial, la síntesis del 4-Metilumbeliferil butirato puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados para la adición de reactivos y la separación de productos puede mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-Metilumbeliferil butirato principalmente experimenta reacciones de hidrólisis. Es hidrolizado por esterasas y lipasas para producir 4-metilumbeliferona y ácido butírico .

Reactivos y Condiciones Comunes

Hidrólisis: La reacción de hidrólisis generalmente se lleva a cabo en soluciones amortiguadoras acuosas a pH fisiológico (alrededor de 7.4).

Detección de fluorescencia: El producto de hidrólisis, 4-metilumbeliferona, exhibe una fuerte fluorescencia bajo luz ultravioleta, que se puede detectar utilizando un fluorómetro.

Productos Principales Formados

Los productos principales formados a partir de la hidrólisis del 4-Metilumbeliferil butirato son 4-metilumbeliferona y ácido butírico .

Aplicaciones Científicas De Investigación

El 4-Metilumbeliferil butirato tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: Se utiliza como sustrato fluorogénico en ensayos para medir las actividades de esterasa y lipasa.

Biotecnología: Se emplea en ensayos de cribado de alto rendimiento para el descubrimiento y desarrollo de fármacos.

Ciencias Ambientales: El compuesto se utiliza en ensayos para controlar la presencia y actividad de esterasas y lipasas en muestras ambientales.

Mecanismo De Acción

El mecanismo de acción principal del 4-Metilumbeliferil butirato involucra su hidrólisis por esterasas y lipasas. Las enzimas catalizan la escisión del enlace éster, liberando 4-metilumbeliferona y ácido butírico. La 4-metilumbeliferona liberada es altamente fluorescente, lo que permite una detección y cuantificación fáciles .

Comparación Con Compuestos Similares

Compuestos Similares

4-Metilumbeliferil acetato: Al igual que el 4-Metilumbeliferil butirato, este compuesto se utiliza como sustrato para ensayos de actividad de esterasa.

4-Metilumbeliferil oleato: Este compuesto se utiliza para medir la actividad de lipasa y tiene una cadena de ácidos grasos más larga en comparación con el 4-Metilumbeliferil butirato.

4-Metilumbeliferil heptanoato: Otro sustrato para ensayos de actividad de lipasa, con un grupo heptanoato en lugar de un grupo butirato.

Singularidad

El 4-Metilumbeliferil butirato es único debido a su longitud de cadena óptima para ensayos de enzimas específicas, lo que proporciona un equilibrio entre la solubilidad del sustrato y la especificidad de la enzima. Su producto de hidrólisis, 4-metilumbeliferona, ofrece una fuerte fluorescencia, lo que lo hace altamente sensible para la detección en diversos ensayos .

Actividad Biológica

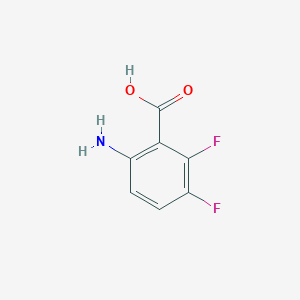

6-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of both an amino group and fluorine substituents in its structure may contribute to unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₆F₂N₁O₂

- Molecular Weight: Approximately 173.12 g/mol

- Structure: The compound features a benzoic acid backbone with an amino group at the 6-position and fluorine atoms at the 2 and 3 positions.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The fluorine atoms can enhance lipophilicity and binding affinity to proteins, while the amino group may facilitate hydrogen bonding with target sites. These interactions can influence enzyme activity, receptor binding, and potentially modulate immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Similar compounds have shown antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess similar effects.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which is critical in various disease states.

- Cytotoxicity Against Cancer Cells: Analogous compounds have demonstrated efficacy in inhibiting the growth of cancer cells, suggesting that this compound may also be effective against neoplastic disorders.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of various benzoic acid derivatives, including this compound, found that compounds with similar structures inhibited the growth of human cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways and interference with cell cycle progression.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its potential as a therapeutic agent.

Propiedades

IUPAC Name |

6-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWBLHHQXCINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599078 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442134-72-7 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442134-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.